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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B7794635 Get Quote

An In-depth Technical Guide to 5-Methoxypyrimidin-4-ol: Synthesis, Properties, and Drug

Discovery Potential

Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of

countless biologically active molecules, from the nucleobases uracil and thymine to a wide

array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various

biological interactions, often acting as a bioisostere for endogenous purines and pyrimidines,

thus modulating the activity of enzymes and receptors.[3] Within this vast chemical space,

functionalized pyrimidines serve as versatile building blocks for drug discovery. 5-
Methoxypyrimidin-4-ol, a substituted pyrimidine, represents an intriguing, albeit

underexplored, starting material for the synthesis of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of 5-Methoxypyrimidin-4-ol,
consolidating its chemical identity, physicochemical properties, plausible synthetic

methodologies, and potential applications in modern drug development. As direct experimental

data for this specific molecule is limited in public literature, this document synthesizes

information from structurally related compounds and established chemical principles to offer a

robust resource for researchers and drug development professionals.[1]

Chemical Identity: Nomenclature, Tautomerism, and
Structure
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A critical aspect of 5-Methoxypyrimidin-4-ol is its existence in a tautomeric equilibrium. The

compound can exist in both an enol form (5-Methoxypyrimidin-4-ol) and a more stable keto

form, 5-methoxypyrimidin-4(3H)-one. The vast majority of available data and identifiers refer to

this more stable keto tautomer.[4]

Systematic Name (IUPAC): 5-methoxypyrimidin-4(3H)-one[4]

Common Names: 5-Methoxypyrimidin-4-ol, 4-Methoxypyrimidin-5-ol[4]

CAS Number: 71133-22-7 (for the keto tautomer)[4]

Molecular Formula: C₅H₆N₂O₂[4]

Molecular Weight: 126.11 g/mol [4]

The tautomeric relationship is a key consideration for its reactivity and handling.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both

chemical reactions and biological systems. The following table summarizes key computed

properties for 5-methoxypyrimidin-4(3H)-one, primarily sourced from the PubChem database.

[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b7794635?utm_src=pdf-body
https://www.benchchem.com/product/b7794635?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/product/b7794635?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7794635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 126.11 g/mol PubChem[4]

XLogP3-AA -0.5 PubChem[4]

Hydrogen Bond Donor Count 1 PubChem[4]

Hydrogen Bond Acceptor

Count
3 PubChem[4]

Rotatable Bond Count 1 PubChem[4]

Exact Mass 126.042927438 Da PubChem[4]

Topological Polar Surface Area 50.7 Å² PubChem[4]

Heavy Atom Count 9 PubChem[4]

Complexity 183 PubChem[4]

Synthesis and Purification Methodologies
While specific, peer-reviewed synthetic protocols for 5-Methoxypyrimidin-4-ol are not

abundant, plausible routes can be inferred from established pyrimidine synthesis literature. The

primary challenge often lies in achieving selective functionalization.[4][5]

Proposed Synthetic Workflow: Cyclocondensation
Route
A common and logical approach involves the cyclocondensation of a suitable three-carbon

precursor with a source of the N-C-N fragment, such as formamide.[6]
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Caption: Proposed synthetic workflow for 5-Methoxypyrimidin-4-ol.

Detailed Hypothetical Protocol (Cyclocondensation)
This protocol is a generalized procedure based on common methods and requires laboratory

optimization.[6]

Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol

In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in

anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

To this solution, add diethyl 2-methoxymalonate, followed by formamide.

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).[4]

Upon completion, cool the reaction mixture to room temperature and neutralize with a

suitable acid (e.g., acetic acid).

The resulting precipitate, 5-methoxypyrimidin-4,6-diol, can be collected by filtration, washed

with cold ethanol, and dried under vacuum.[4]
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Step 2: Selective Dehydroxylation This step is chemically challenging and may require

protecting group chemistry or specific reduction conditions.[4] A potential approach involves

converting the diol to a dichloropyrimidine intermediate, followed by selective hydrolysis or

reduction to yield the final product.[5]

Alternative Synthetic Route: Diazotization of a 5-
Aminopyrimidine
An alternative pathway begins with a readily available aminopyrimidine precursor.[5]

Chlorination: Treat 5-aminopyrimidine with a chlorinating agent like phosphorus oxychloride

(POCl₃) to introduce a chlorine atom at the 4-position.[5]

Methoxylation: The resulting 4-chloro-5-aminopyrimidine undergoes nucleophilic substitution

with sodium methoxide (NaOMe) in methanol to install the methoxy group.[5]

Diazotization: The 4-methoxy-5-aminopyrimidine is treated with sodium nitrite (NaNO₂) in an

acidic medium at low temperatures (0-5 °C) to form a diazonium salt. This unstable

intermediate is then hydrolyzed by warming the mixture to yield 5-Methoxypyrimidin-4-ol.
[5]

Purification
Crude product from any synthetic route can be purified using standard laboratory techniques:

Recrystallization: Using a suitable solvent system such as ethanol/water.[4]

Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a

hexane/ethyl acetate gradient).[6]

The purity of the final compound should be rigorously assessed by High-Performance Liquid

Chromatography (HPLC), and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C

NMR, Mass Spectrometry).[4]

Chemical Stability and Handling
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The stability of 5-Methoxypyrimidin-4-ol, particularly in solution, is a critical factor for its use in

biological assays and as a synthetic intermediate.

Solubility: Compounds of this class are often soluble in organic solvents like DMSO and

DMF. For aqueous solutions, it is recommended to first dissolve the compound in a minimal

amount of DMSO and then dilute with the aqueous buffer.[7]

pH-Dependence: The stability of heterocyclic compounds can be highly dependent on pH. It

is advisable to avoid highly acidic or basic conditions, which could promote hydrolysis of the

methoxy group or degradation of the pyrimidine ring.[7]

Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-

thaw cycles and stored at low temperatures (-20°C or -80°C). Solutions should also be

protected from light, as many heterocyclic compounds are photosensitive.[7]

Protocol: HPLC-Based Stability Assessment
This protocol provides a general method for evaluating the stability of 5-Methoxypyrimidin-4-
ol in a given solution.[7]

Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable

organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

Preparation of Test Solutions: Dilute the stock solution into the desired test buffer (e.g.,

phosphate-buffered saline at various pH values) to a final working concentration.

Incubation: Incubate the test solutions under the desired conditions (e.g., 37°C for a

biological assay).

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each

solution and quench any further degradation by freezing or immediate analysis.

HPLC Analysis: Analyze the samples by HPLC. A C18 column with a gradient of acetonitrile

and water (containing 0.1% formic acid) is a common starting point.

Data Analysis: Quantify the peak area of the parent compound at each time point relative to

time zero. Plot the percentage of compound remaining versus time to determine the
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degradation rate.[7]

Applications in Drug Discovery and Medicinal
Chemistry
While specific biological activities for 5-Methoxypyrimidin-4-ol are not yet widely reported, its

structure is highly suggestive of its potential as a valuable scaffold in drug development.[1][4]

The pyrimidine core is a privileged structure found in numerous therapeutic agents.[2]

Potential as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark

of diseases like cancer.[3] The pyrimidine ring often serves as a bioisostere for the adenine

base of ATP, forming key hydrogen bond interactions within the kinase hinge region. The

bifunctional nature of 5-Methoxypyrimidin-4-ol, with its methoxy and hydroxyl groups, allows

for diverse chemical modifications at the C4 and C5 positions, which are critical for modulating

kinase affinity and selectivity.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/pdf/stability_issues_of_4_methoxypyrimidin_5_ol_in_solution.pdf
https://www.benchchem.com/product/b7794635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_4_Methoxypyrimidin_5_ol_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_4_Methoxypyrimidin_5_ol_Chemical_Properties_Structure_and_Potential_Applications.pdf
https://www.mdpi.com/1424-8247/17/10/1258
https://www.benchchem.com/pdf/Application_of_4_Methoxypyrimidin_5_ol_in_Kinase_Inhibitor_Synthesis_A_Review_of_Potential_Synthetic_Strategies.pdf
https://www.benchchem.com/product/b7794635?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_of_4_Methoxypyrimidin_5_ol_in_Kinase_Inhibitor_Synthesis_A_Review_of_Potential_Synthetic_Strategies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7794635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Active Site

Cellular Effect

ATP

Hinge Region

Binds

Pyrimidine-based
Inhibitor

Competitively Binds
(H-Bonds)

Downstream Signaling
Pathway Blocked

Phosphorylation
Inhibited

Apoptosis / Cell Cycle Arrest

Click to download full resolution via product page

Caption: Competitive binding of a pyrimidine inhibitor to the kinase hinge region.

Broader Therapeutic Potential
Based on the established activities of related pyrimidine derivatives, compounds derived from

5-Methoxypyrimidin-4-ol could be investigated for a range of therapeutic applications.[1]
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Therapeutic Area
Rationale and Activity of Related
Pyrimidines

Anticancer

Pyrimidine analogs can act as antimetabolites,

interfering with DNA/RNA synthesis. They also

serve as cores for kinase inhibitors (e.g., CDK

inhibitors).[1]

Antimicrobial

The pyrimidine nucleus is a common feature in

antibacterial and antifungal drugs, often

inhibiting essential microbial enzymes.[1]

Anti-inflammatory

Certain pyrimidine derivatives exhibit potent

anti-inflammatory properties, possibly by

inhibiting mediators like COX-2.[1]

Antiviral

Modified pyrimidine nucleosides are a

cornerstone of antiviral therapy, particularly

against HIV and herpes viruses.[1]

Proposed Workflow for Biological Evaluation
For researchers looking to explore the therapeutic potential of this scaffold, a logical, step-wise

evaluation process is essential.
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Caption: A generalized workflow for drug candidate development.

Conclusion
5-Methoxypyrimidin-4-ol is a promising yet underexplored chemical entity. Its true value lies

in its potential as a versatile building block for the synthesis of more complex, biologically active

molecules. While direct experimental data is sparse, established principles of pyrimidine

chemistry provide a clear roadmap for its synthesis and derivatization. The structural alerts
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within the molecule strongly suggest its utility in the development of novel kinase inhibitors and

other therapeutic agents. This guide provides the foundational knowledge—from chemical

identity and synthesis to stability and potential applications—to empower researchers to unlock

the full potential of this valuable pyrimidine scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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